2-Bromo-6-(piperidin-4-YL)pyridine

Cross-coupling reactivity Suzuki-Miyaura Buchwald-Hartwig

Pain point: Wrong regioisomer or halogen choice derails kinase/Wnt inhibitor SAR. Solution: 2-Bromo-6-(piperidin-4-yl)pyridine (CAS 1159814-62-6) offers orthogonal C2-Br (Pd coupling) and piperidine NH handles. • C2-Br enables Suzuki-Miyaura at 65 °C without protecting groups. • MW 241.13, LogP 2.31, TPSA 24.92 Ų suits fragment screening & CNS probes. • Free base (98%) & HCl salt available; store 2-8 °C under inert atm.

Molecular Formula C10H13BrN2
Molecular Weight 241.13
CAS No. 1159814-62-6
Cat. No. B3033742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(piperidin-4-YL)pyridine
CAS1159814-62-6
Molecular FormulaC10H13BrN2
Molecular Weight241.13
Structural Identifiers
SMILESC1CNCCC1C2=NC(=CC=C2)Br
InChIInChI=1S/C10H13BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-3,8,12H,4-7H2
InChIKeyGXFBOVFZFPEMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(piperidin-4-yl)pyridine: Identity, Properties & Procurement


2-Bromo-6-(piperidin-4-yl)pyridine (CAS 1159814-62-6; molecular formula C₁₀H₁₃BrN₂; molecular weight 241.13 g/mol) is a heterobifunctional building block comprising a bromine atom at the 2-position and an unsubstituted piperidin-4-yl group at the 6-position of a pyridine ring . Predicted physicochemical parameters include a boiling point of 332.3 ± 42.0 °C, density of 1.369 ± 0.06 g/cm³, a pKa of 9.81 ± 0.10 (calculated for the piperidine NH), a topological polar surface area (TPSA) of 24.92 Ų, and a consensus LogP of 2.31 . The free base is commercially available from multiple vendors at purities of 95–98% (HPLC), while the hydrochloride salt (CAS 1951440-10-0) is offered at ≥95% purity with storage at 2–8 °C under inert atmosphere [1]. This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and Wnt pathway modulation, owing to the orthogonal reactivity of its C2–Br bond (primed for Pd-catalyzed cross-coupling) and the secondary amine of the piperidine ring (available for N-functionalization) [2][3].

2-Bromo-6-(piperidin-4-yl)pyridine: Differentiation from Isomers & Halogen Analogs


Substituting 2-bromo-6-(piperidin-4-yl)pyridine with a positional isomer (e.g., 5-bromo-2-(piperidin-4-yl)pyridine, CAS 845788-60-5; or 2-bromo-5-(piperidin-4-yl)pyridine, CAS 1159814-58-0) or a different 2-halogen analog (e.g., 2-chloro-6-(piperidin-4-yl)pyridine, CAS 753436-51-0) introduces consequential changes to reactivity, physicochemical properties, and biological target engagement that can derail a synthetic route or structure–activity relationship (SAR) campaign . The C2–Br bond provides a substantially lower barrier to oxidative addition in Pd(0)-catalyzed cross-coupling reactions compared to the corresponding C2–Cl bond, directly affecting coupling yields and substrate scope, while the electron-withdrawing effect of the bromine atom fine-tunes the pyridine ring's electronic character and the piperidine nitrogen's pKa differentially from chloro or fluoro analogs [1]. Furthermore, the 2,6-substitution pattern positions the piperidine ring in a specific geometric relationship to the halogen, influencing the binding pose in kinase ATP pockets—a feature that cannot be replicated by 2,5- or 3,4-substituted regioisomers [2]. The quantitative evidence below substantiates these differentiation dimensions.

2-Bromo-6-(piperidin-4-yl)pyridine: Quantitative Differentiation vs. Analogs


Pd-Catalyzed Cross-Coupling Reactivity: C2–Br vs. C2–Cl

The C2–Br bond in 2-bromo-6-(piperidin-4-yl)pyridine undergoes significantly faster oxidative addition with Pd(0) catalysts compared to the C2–Cl bond in 2-chloro-6-(piperidin-4-yl)pyridine (CAS 753436-51-0). In the prototypical Suzuki–Miyaura cross-coupling with N-Boc-1,2,3,6-tetrahydropyridine-4-boronate pinacol ester, heteroaryl bromides react under mild conditions (Pd(OAc)₂/SPhos, K₃PO₄, THF/H₂O, 65 °C, 2–4 h) to afford α-heteroaryl piperidine products in generally good to excellent yields, whereas the corresponding chloroheteroarenes require substantially higher temperatures, longer reaction times, or specialized ligand systems to achieve comparable conversion [1][2]. This reactivity order (Ar–Br >> Ar–Cl) is a well-established class-level principle in Pd-catalyzed cross-coupling, with typical relative rate enhancements of 10- to 100-fold for oxidative addition of Ar–Br over Ar–Cl under identical conditions [2].

Cross-coupling reactivity Suzuki-Miyaura Buchwald-Hartwig Oxidative addition Heteroaryl halide

Differentiated pKa & LogP: Permeability and Salt-Selection Advantage

The predicted pKa of the piperidine NH in 2-bromo-6-(piperidin-4-yl)pyridine is 9.81 ± 0.10, reflecting the electron-withdrawing influence of the 2-bromopyridine ring transmitted through the C6–piperidine bond . This value is distinct from positional isomers: the 2,5-substitution pattern (2-bromo-5-(piperidin-4-yl)pyridine, CAS 1159814-58-0) presents a different electronic environment with altered pKa and LogP , while the 2,6-substitution geometry yields a consensus LogP of 2.31 and a TPSA of 24.92 Ų . The relatively low TPSA combined with moderate lipophilicity places this compound in a favorable region of the CNS MPO (Multiparameter Optimization) desirability space (TPSA < 70 Ų; LogP 1–3), a profile that its positional isomers with different substitution vectors may not identically match . Computed exact mass is 240.02621 g/mol (monoisotopic), with a single rotatable bond (pyridine–piperidine linkage), providing conformational rigidity advantageous for scaffold-based library design .

Physicochemical properties pKa prediction LogP Permeability Salt selection

Dual Form Availability: Free Base & HCl Salt with Defined Purity

2-Bromo-6-(piperidin-4-yl)pyridine is offered in two distinct forms: the free base (CAS 1159814-62-6) at 98% purity (Leyan) and the hydrochloride salt (CAS 1951440-10-0) at 95% (Sigma-Aldrich/AstaTech), 97% (Fluorochem/CymitQuimica), or ≥98% (Capotchem) [1]. The free base (MW 241.13 g/mol) is suitable for direct N-functionalization (e.g., reductive amination, acylation, sulfonylation) without a prior neutralization step, whereas the hydrochloride salt (MW 277.59 g/mol) offers enhanced bench-top stability, higher aqueous solubility, and easier handling under ambient conditions, with storage recommended at 2–8 °C under inert atmosphere . By comparison, the positional isomer 2-bromo-5-(piperidin-4-yl)pyridine (CAS 1159814-58-0) is commercially available at 97% purity , and 2-fluoro-6-(piperidin-4-yl)pyridine (CAS 1138217-83-0) at 98% , establishing that the target compound matches or exceeds the purity benchmarks of its closest commercially available analogs while offering the added procurement flexibility of dual salt-form access.

Purity specification Salt form Free base Hydrochloride Procurement

Wnt Pathway Inhibitor Intermediate: Validated Patent Scaffold

The 2-substituted-6-(piperidin-4-yl)pyridine scaffold, of which 2-bromo-6-(piperidin-4-yl)pyridine is the direct synthetic precursor, is explicitly claimed and exemplified in Merck Patent GmbH's WO 2015/144290 A1 as a core substructure of Formula (I) compounds that function as Wnt pathway inhibitors for the treatment of hyperproliferative diseases including cancer, inflammatory conditions, and degenerative diseases [1]. The patent specifically describes compounds where the pyridine C2 position bears a halogen (Hal = Br, Cl, F), and the 6-position is substituted with a piperidin-4-yl group that may be further elaborated [1]. In the accompanying Journal of Medicinal Chemistry publication (Mallinger et al., 2015), optimization of this scaffold yielded orally bioavailable small-molecule Wnt inhibitors with demonstrated cellular pathway inhibition, establishing the critical importance of the 2,6-substitution geometry for target engagement [2]. The bromine atom at C2 serves as both a synthetic handle for late-stage diversification via cross-coupling and a potential modulator of binding affinity through halogen bonding interactions with the target protein [1][2].

Wnt pathway inhibition Kinase inhibitor scaffold Medicinal chemistry building block Patent precedent Oncology

Boiling Point & Density: Differentiation from Piperidin-1-yl Analog

Predicted thermodynamic properties provide practical differentiation for process chemistry. 2-Bromo-6-(piperidin-4-yl)pyridine (free base) has a predicted boiling point of 332.3 ± 42.0 °C at atmospheric pressure and a density of 1.369 ± 0.06 g/cm³ . In comparison, the structurally related 2-bromo-6-(piperidin-1-yl)pyridine (CAS 24255-97-8), in which the piperidine nitrogen is directly attached to the pyridine ring rather than linked via a C4–C6 carbon–carbon bond, exhibits a reported boiling point of 110–112 °C at 0.1 mmHg and a density of 1.409 ± 0.06 g/cm³ . The large difference in boiling point (332 °C vs. ~110 °C under reduced pressure) reflects the distinct intermolecular interactions conferred by the secondary amine in the target compound, which enables hydrogen-bonding networks that are absent in the tertiary amine analog . These differences have direct implications for purification strategy selection (distillation vs. chromatography), solvent compatibility, and storage recommendations .

Boiling point Density Purification Distillation Physicochemical characterization

Orthogonal Reactive Centers for Sequential Diversification

2-Bromo-6-(piperidin-4-yl)pyridine possesses two chemically orthogonal reactive centers: (i) the C2–Br bond, which is competent in Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Negishi) as well as in nucleophilic aromatic substitution under appropriate conditions, and (ii) the piperidine secondary amine (NH), which undergoes N-alkylation, reductive amination, acylation, sulfonylation, and Boc-protection without interference from the C2–Br bond [1][2]. In contrast, 2-fluoro-6-(piperidin-4-yl)pyridine (CAS 1138217-83-0) carries a C2–F bond that is substantially less reactive toward oxidative addition (C–F bond dissociation energy ~513 kJ/mol vs. ~337 kJ/mol for C–Br), rendering the fluoro analog effectively inert under standard Pd-catalyzed cross-coupling conditions . The Boc-protected derivative, 2-bromo-6-(N-Boc-piperidin-4-yl)pyridine (CAS 939960-51-7), locks the piperidine nitrogen in a protected state, requiring deprotection (TFA or HCl) before N-functionalization, adding an extra synthetic step [3]. This orthogonal reactivity profile—a reactive C–Br handle paired with a free secondary amine—enables sequential, protecting-group-minimal diversification strategies that accelerate the synthesis of compound libraries for SAR exploration [1][4].

Orthogonal reactivity Sequential functionalization Bifunctional building block Scaffold diversification Library synthesis

2-Bromo-6-(piperidin-4-yl)pyridine: Application Scenarios


Wnt Inhibitor & Kinase Library Synthesis via Sequential Cross-Coupling

Research groups pursuing Wnt pathway inhibitors based on the pyridyl piperidine scaffold disclosed in WO 2015/144290 A1 should prioritize 2-bromo-6-(piperidin-4-yl)pyridine as the key synthetic intermediate [1]. The C2–Br bond enables initial Suzuki–Miyaura diversification with aryl/heteroaryl boronic acids under mild Pd-catalyzed conditions (Pd(OAc)₂/SPhos, 65 °C), while the free piperidine NH can be subsequently elaborated via reductive amination, acylation, or sulfonylation to explore SAR around the piperidine nitrogen—a sequential diversification strategy that avoids protecting group manipulations [2]. This compound directly maps onto the generic Formula (I) of the Merck patent, providing a validated entry point into a biologically credentialed chemical space with documented oral bioavailability potential [1][3].

Fragment-Based Drug Discovery: Bifunctional Fragment for Library Design

The molecular properties of 2-bromo-6-(piperidin-4-yl)pyridine (MW 241.13 g/mol; LogP 2.31; TPSA 24.92 Ų; 1 rotatable bond) place it within the 'rule-of-three' guidelines for fragment-based screening libraries . The bromine atom can serve as a tunable leaving group for covalent inhibitor design (targeting cysteine or other nucleophilic residues via SₙAr displacement) or as a heavy atom for X-ray crystallographic phasing, while the piperidine NH provides a vector for growing the fragment hit into a lead series [4]. The orthogonal reactivity of the two functional handles allows parallel library synthesis: C2 elaboration via cross-coupling and N-functionalization via amide bond formation can be conducted independently on the same scaffold [2][4].

Process Chemistry & Scale-Up: Purification and Salt-Selection Strategies

For process chemists scaling the synthesis of drug candidates containing the 2,6-disubstituted pyridine motif, the availability of 2-bromo-6-(piperidin-4-yl)pyridine in both free base (98% purity) and hydrochloride salt (≥95% purity) forms from multiple vendors offers critical procurement flexibility . The predicted boiling point of 332 °C for the free base supports high-vacuum distillation as a viable purification method for large-scale batches, while the hydrochloride salt's enhanced stability at 2–8 °C under inert atmosphere is conducive to long-term storage in industrial inventory settings . The well-defined single rotatable bond and moderate lipophilicity (LogP 2.31) facilitate predictable chromatographic behavior during normal-phase or reverse-phase purification .

Chemical Biology Tool Compounds: Affinity Probes & PROTAC Precursors

The bifunctional architecture of 2-bromo-6-(piperidin-4-yl)pyridine makes it an attractive starting material for the synthesis of chemical biology tool compounds. The piperidine NH can be PEGylated or linked to biotin/fluorophore tags without perturbing the pyridine ring electronics, while the C2–Br can be elaborated to install a warhead or a linker for PROTAC (Proteolysis Targeting Chimera) design via Pd-catalyzed cross-coupling [2][4]. The compound's CNS-favorable physicochemical profile (TPSA < 70 Ų, LogP 1–3) is particularly valuable for designing brain-penetrant probes targeting neurodegenerative disease-relevant kinases [3].

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